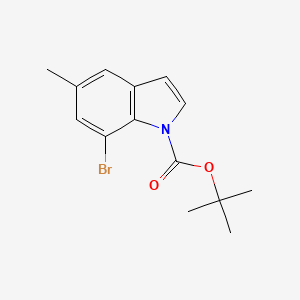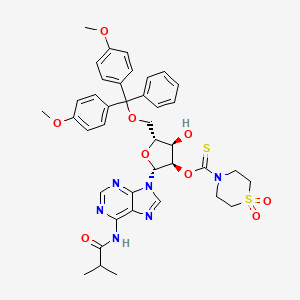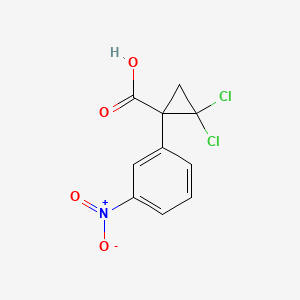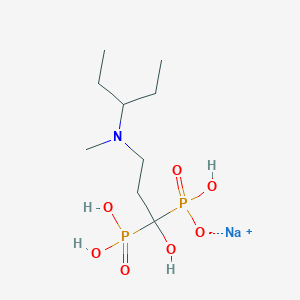
1-(2-Amino-3-ethoxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3-ethoxyphenyl)propan-2-one is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol This compound is characterized by the presence of an amino group, an ethoxy group, and a ketone functional group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(2-Amino-3-ethoxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-3-ethoxybenzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction typically proceeds through a condensation reaction, followed by reduction to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(2-Amino-3-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Amino-3-ethoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-3-ethoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparación Con Compuestos Similares
1-(2-Amino-3-ethoxyphenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2-Amino-3-methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Amino-3-ethoxyphenyl)ethanone: Similar structure but with an ethanone group instead of a propanone group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
1-(2-amino-3-ethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H15NO2/c1-3-14-10-6-4-5-9(11(10)12)7-8(2)13/h4-6H,3,7,12H2,1-2H3 |
Clave InChI |
NABCCESDGLXEGJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1N)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


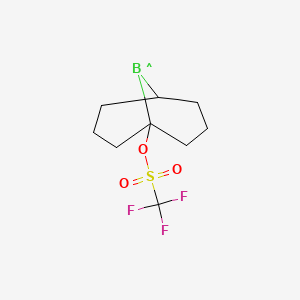
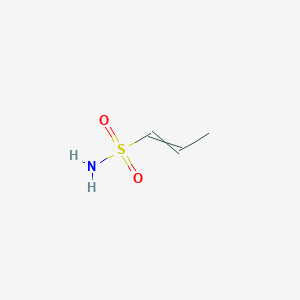
![2-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14077139.png)
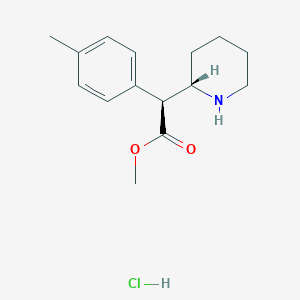

![1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine](/img/structure/B14077164.png)
